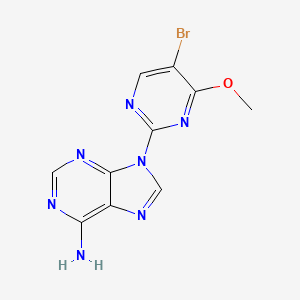
9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to a pyrimidine ring, which is further connected to a purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method starts with the bromination of 4-methoxypyrimidine to obtain 5-bromo-4-methoxypyrimidine. This intermediate is then subjected to a nucleophilic substitution reaction with 6-chloropurine to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methoxypyrimidin-2-amine
- 6-Chloropurine
- 4-Methoxypyrimidine
Uniqueness
Compared to similar compounds, 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is unique due to its combined structural features of both pyrimidine and purine rings. This duality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound in research .
Properties
Molecular Formula |
C10H8BrN7O |
|---|---|
Molecular Weight |
322.12 g/mol |
IUPAC Name |
9-(5-bromo-4-methoxypyrimidin-2-yl)purin-6-amine |
InChI |
InChI=1S/C10H8BrN7O/c1-19-9-5(11)2-13-10(17-9)18-4-16-6-7(12)14-3-15-8(6)18/h2-4H,1H3,(H2,12,14,15) |
InChI Key |
VQVQFCVRAXLGGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)

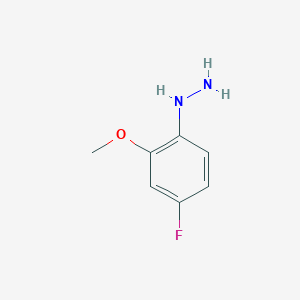
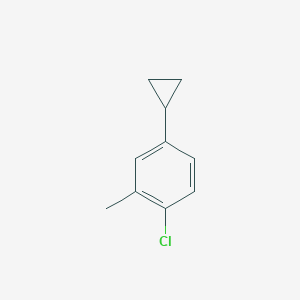

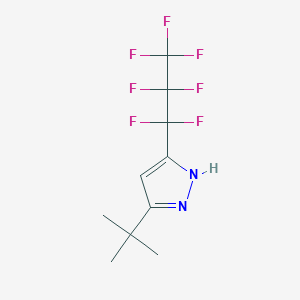


![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
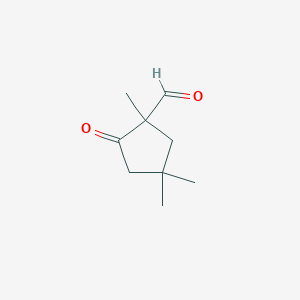

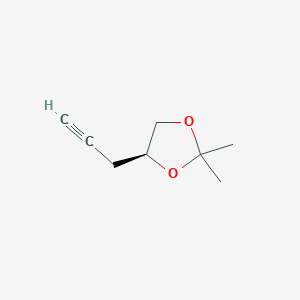
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
